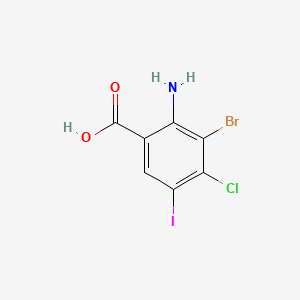
2-Amino-3-bromo-4-chloro-5-iodobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-bromo-4-chloro-5-iodobenzoic acid is a halogenated aromatic compound with a complex structure It contains multiple halogen atoms (bromine, chlorine, and iodine) and an amino group attached to a benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-bromo-4-chloro-5-iodobenzoic acid typically involves multi-step organic reactions. One common approach is the halogenation of a suitable benzoic acid derivative, followed by the introduction of the amino group. The reaction conditions often require the use of specific halogenating agents and catalysts to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3-bromo-4-chloro-5-iodobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Halogenation Agents: Bromine, chlorine, and iodine sources are used for halogenation.
Catalysts: Palladium catalysts are commonly used in coupling reactions.
Solvents: Organic solvents like dichloromethane and toluene are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
2-Amino-3-bromo-4-chloro-5-iodobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Amino-3-bromo-4-chloro-5-iodobenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple halogen atoms can enhance its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-5-bromo-3-iodobenzoic acid
- 2-Amino-4-chloro-5-iodobenzoic acid
- 2-Amino-3-bromo-5-iodobenzoic acid
Uniqueness
2-Amino-3-bromo-4-chloro-5-iodobenzoic acid is unique due to its specific halogenation pattern, which can influence its reactivity and interactions with other molecules. The combination of bromine, chlorine, and iodine atoms provides distinct chemical properties that can be leveraged in various applications.
Propiedades
Fórmula molecular |
C7H4BrClINO2 |
|---|---|
Peso molecular |
376.37 g/mol |
Nombre IUPAC |
2-amino-3-bromo-4-chloro-5-iodobenzoic acid |
InChI |
InChI=1S/C7H4BrClINO2/c8-4-5(9)3(10)1-2(6(4)11)7(12)13/h1H,11H2,(H,12,13) |
Clave InChI |
RQCHRGMNPYTZMT-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1I)Cl)Br)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



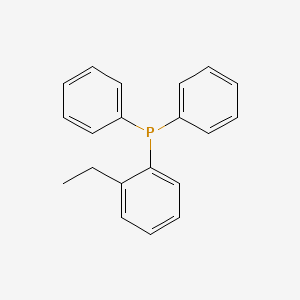
![3-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)propanamide](/img/structure/B14912257.png)
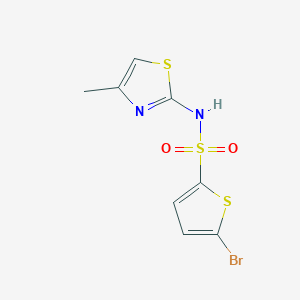
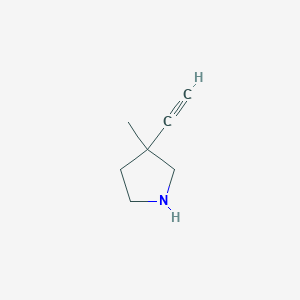
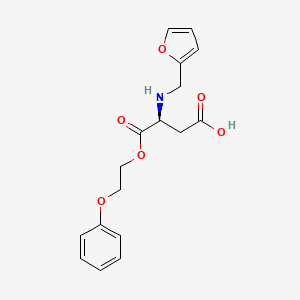



![(2Z)-2-{[4-(dimethylamino)phenyl]imino}-3-(2-methylpropyl)-1,3-thiazolidin-4-one](/img/structure/B14912290.png)
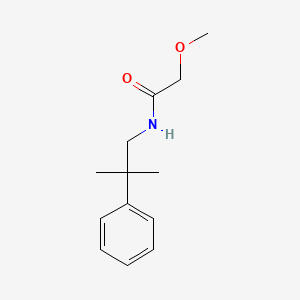


![N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}-4-nitrobenzohydrazide](/img/structure/B14912329.png)
